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Compound of Interest

Compound Name: 3,5-Dimethoxypicolinonitrile

Cat. No.: B1462814

Introduction: Clarifying the Structure and
Significance

In the landscape of organic synthesis, precision in molecular architecture is paramount. This
guide focuses on 3,5-Dimethoxybenzonitrile, a key aromatic nitrile building block. It is important
to distinguish this compound from its pyridine-based analogue, 3,5-dimethoxypicolinonitrile.
While both are dimethoxy-substituted nitriles, the core of the molecule discussed herein is a
benzene ring, conferring distinct reactivity and utility. 3,5-Dimethoxybenzonitrile serves as a
versatile intermediate in the synthesis of a range of high-value molecules, from
pharmaceuticals to materials for organic electronics.[1] Its strategic placement of two electron-
donating methoxy groups on the aromatic ring significantly influences its chemical behavior,
enhancing its solubility and reactivity in crucial synthetic transformations.[1] This guide provides
an in-depth exploration of its chemical and physical properties, a detailed protocol for its
synthesis, and a discussion of its applications, particularly in the realm of drug discovery and
development.

Chemical Structure and Physicochemical Properties

3,5-Dimethoxybenzonitrile is a white to off-white crystalline powder.[1] The presence of the two
methoxy groups at the meta positions relative to the nitrile group dictates the molecule's
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electronic and steric properties. These electron-donating groups increase the electron density

of the aromatic ring, influencing its reactivity in various chemical reactions.

Structural and Physicochemical Data Summary

Property Value Source(s)
Molecular Formula CoHsNO2 [1]
Molecular Weight 163.17 g/mol [1]
CAS Number 19179-31-8 [1]
White to off-white crystalline
Appearance [1]
powder
Melting Point 87-89 °C [1]
Boiling Point Not readily available
- Enhanced solubility in organic
Solubility [1]
solvents
NVTHWSJINXVDIKR-
InChl Key [1]
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graph "3,5-Dimethoxybenzonitrile Structure" {
layout=neato;

node [shape=plaintext];

edge [style=solid];

// Benzene ring

Cl -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];
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// Substituents

Cl -- N [len=1.5, label=" C=N"];
C3 -- 01 [len=1.5, label=" 0"1;
01 -- C7 [len=1.5, label="CHs"];
C5 -- 02 [len=1.5, label=" 0"];
02 -- C8 [len=1.5, label="CHs3"];

// Atom labels
Cl [label="C"];
C2 [label="CH"];
C3 [label="C"1;
C4 [label="CH"];
C5 [label="C"];
C6 [label="CH"];
N [label="N"];

01 [label="0"];
C7 [label="CHs3"];
02 [label="0"];
C8 [label="CHs3"];

// Positioning

Cl [pos="0,0!"1;

C2 [pos="1.3,-0.75!"];

C3 [pos="1.3,-2.25!"];

C4 [pos="0,-3!"];

C5 [pos="-1.3,-2.25!"];
C6 [pos="-1.3,-0.75!"];
N [pos="0,1.5!"];

01 [pos="2.6,-3!"];

C7 [pos="3.9,-2.25!"];

02 [pos="-2.6,-3!"];
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C8 [pos="-3.9,-2.25!"];
}

Caption: Chemical structure of 3,5-Dimethoxybenzonitrile.

Spectroscopic Data for Structural Elucidation

The structural confirmation of 3,5-Dimethoxybenzonitrile relies on a combination of modern
spectroscopic techniques. The following data provides a reference for its characterization.

'H NMR (Proton Nuclear Magnetic Resonance)

The *H NMR spectrum is characterized by the signals from the aromatic protons and the
methoxy groups. Due to the symmetry of the molecule, the two aromatic protons ortho to the
nitrile group (at C2 and C6) are chemically equivalent, as are the two methoxy groups.

o Aromatic Protons (H2, H6): A doublet is expected for the protons at the 2 and 6 positions.
» Aromatic Proton (H4): A triplet is expected for the proton at the 4 position.

o Methoxy Protons (-OCHs): A singlet corresponding to the six protons of the two methoxy
groups.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 3C NMR spectrum provides information on the carbon framework of the molecule.

¢ Nitrile Carbon (-C=N): A signal in the downfield region, typically around 118 ppm for
benzonitriles.[2]

e Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring. The
carbons attached to the methoxy groups (C3 and C5) will be significantly downfield due to
the deshielding effect of the oxygen atoms. The carbon attached to the nitrile group (C1) will
also be in the downfield region.

o Methoxy Carbons (-OCHs): A signal in the upfield region corresponding to the carbons of the
two methoxy groups.
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IR (Infrared) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.

Nitrile Stretch (-C=N): A sharp, characteristic absorption band is expected around 2230 cm™1.

[2]

C-O Stretch (Aromatic Ether): Strong absorption bands are expected in the region of 1200-
1300 cm~t and 1000-1100 cm™1,

C-H Stretch (Aromatic): Absorption bands are expected above 3000 cm~2.

C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon Peak (M*): The mass spectrum should show a molecular ion peak at an m/z
corresponding to the molecular weight of 3,5-Dimethoxybenzonitrile (163.17 g/mol ).
Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of
the aromatic ring.[3]

» Fragmentation Pattern: Common fragmentation pathways for aromatic ethers may involve
the loss of a methyl group (M-15) or a methoxy group (M-31).

Synthesis of 3,5-Dimethoxybenzonitrile

A reliable and efficient method for the synthesis of 3,5-Dimethoxybenzonitrile is the palladium-
catalyzed cyanation of 1-bromo-3,5-dimethoxybenzene. This cross-coupling reaction offers
high functional group tolerance and generally proceeds under milder conditions compared to
traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[4] The use of a
non-toxic cyanide source such as potassium ferrocyanide (Ks[Fe(CN)e]) is a significant
advantage in terms of safety and practicality.[3][5]

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzonitrile.
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Detailed Experimental Protocol: Palladium-Catalyzed
Cyanation

This protocol is a representative procedure and may require optimization based on specific
laboratory conditions and desired scale.

Materials:

e 1-Bromo-3,5-dimethoxybenzene

o Potassium ferrocyanide trinydrate (Ka[Fe(CN)e]-3H20)
o Palladium(ll) acetate (Pd(OAC)2)

o 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

e Sodium carbonate (Naz2COs)

e Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide
(DMACQ))

e Deionized water
» Organic solvent for extraction (e.g., ethyl acetate)

e Brine

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-
bromo-3,5-dimethoxybenzene (1.0 eq), potassium ferrocyanide trihydrate (0.5-1.0 eq),
palladium(ll) acetate (0.01-0.05 eq), dppf (0.02-0.10 eq), and sodium carbonate (2.0 eq).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon)
three times.
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» Solvent Addition: Add the anhydrous, degassed solvent via syringe.

¢ Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously. Monitor the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent (e.g., ethyl acetate) three times.

» Washing: Combine the organic layers and wash sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-
Dimethoxybenzonitrile.

Applications in Research and Development

3,5-Dimethoxybenzonitrile is a valuable building block in several areas of chemical research
and development, with its primary utility in the synthesis of more complex molecules.

Pharmaceutical and Agrochemical Synthesis

The nitrile group of 3,5-Dimethoxybenzonitrile is a versatile functional handle that can be
transformed into various other functionalities, including amines, amides, carboxylic acids, and
tetrazoles, which are common moieties in biologically active compounds. The 3,5-
dimethoxyphenyl scaffold itself is present in a number of molecules with therapeutic potential.
For instance, derivatives of this scaffold have been investigated as kinase inhibitors for the
treatment of cancer.[6] The electron-donating methoxy groups can influence the binding of the
molecule to its biological target and can also impact its metabolic stability and pharmacokinetic
properties.

Materials Science

The electron-rich aromatic system of 3,5-Dimethoxybenzonitrile makes it a potential precursor
for the synthesis of materials for organic electronics.[1] By incorporating this unit into larger
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conjugated systems, it is possible to tune the electronic properties of the resulting materials for
applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVS).

Conclusion

3,5-Dimethoxybenzonitrile is a strategically important chemical intermediate with a unique
combination of reactivity and structural features. Its synthesis via modern palladium-catalyzed
cross-coupling methods offers a safe and efficient route to this valuable compound. The
versatility of its nitrile group and the electronic influence of the dimethoxy substitution pattern
make it a key building block for the synthesis of complex molecules in the pharmaceutical,
agrochemical, and materials science sectors. This guide provides a comprehensive overview of
its properties, synthesis, and applications, serving as a valuable resource for researchers and
professionals in these fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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